2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Overview
Description
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone is an organic compound that features a quinoline ring substituted with dimethyl groups at positions 4 and 8, a sulfanyl group at position 2, and a morpholine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a reaction with acetyl chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Morpholine, acetyl chloride, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the morpholine ring can interact with protein targets. The sulfanyl group can undergo redox reactions, modulating the activity of redox-sensitive proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(2-thienyl)ethanone
- 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-phenylethan-1-one
- 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The combination of the quinoline and morpholine rings, along with the sulfanyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-4-3-5-14-13(2)10-15(18-17(12)14)22-11-16(20)19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCIPJTEKHJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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